2-Bromo-4-fluoroanisole

Organic Synthesis Halogenated Anisoles Cross-Coupling Precursors

2-Bromo-4-fluoroanisole (CAS 452-08-4) is a halogenated anisole derivative featuring a bromine atom at the ortho position and a fluorine atom at the para position relative to the methoxy group. Its molecular formula is C₇H₆BrFO, with a molecular weight of 205.02 g/mol.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 452-08-4
Cat. No. B1266214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoroanisole
CAS452-08-4
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)Br
InChIInChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
InChIKeyJIQXVIJARQLCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoroanisole (CAS 452-08-4): Procurement-Grade Halogenated Anisole for Cross-Coupling and Fluorinated Intermediate Synthesis


2-Bromo-4-fluoroanisole (CAS 452-08-4) is a halogenated anisole derivative featuring a bromine atom at the ortho position and a fluorine atom at the para position relative to the methoxy group. Its molecular formula is C₇H₆BrFO, with a molecular weight of 205.02 g/mol [1]. The compound is a colorless to light yellow liquid with a density of 1.581 g/mL at 25 °C and a refractive index of n20/D 1.545 [2]. The ortho-bromine serves as a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, while the para-fluorine modulates electronic properties and metabolic stability in downstream pharmaceutical candidates .

Why 2-Bromo-4-fluoroanisole Cannot Be Simply Replaced by 4-Bromo-2-fluoroanisole, 2-Bromo-4-chloroanisole, or 4-Fluoroanisole in Regioselective Synthesis


Substituting 2-bromo-4-fluoroanisole with its regioisomer (4-bromo-2-fluoroanisole) or halogen analogs (2-bromo-4-chloroanisole, 4-fluoroanisole) introduces critical differences in reactivity, lipophilicity, and synthetic efficiency. The ortho-bromine/para-fluorine substitution pattern in the target compound dictates regioselective cross-coupling outcomes . The bromine atom exhibits significantly higher oxidative addition rates with palladium(0) catalysts compared to chlorine, directly impacting coupling yields [1]. Furthermore, the fluorine atom's strong electron-withdrawing effect alters the aromatic ring's electronic profile, affecting both nucleophilic substitution rates and the metabolic stability of final drug candidates relative to non-fluorinated or chloro-substituted analogs .

Quantitative Differentiation of 2-Bromo-4-fluoroanisole vs. 4-Bromo-2-fluoroanisole, 2-Bromo-4-chloroanisole, and 4-Fluoroanisole in Synthesis Yield, Lipophilicity, and Density


Head-to-Head Synthesis Yield Comparison: 2-Bromo-4-fluoroanisole vs. 2-Bromo-4-chloroanisole Under Identical Reaction Conditions

In a direct head-to-head comparison under identical reaction conditions (potassium carbonate in acetone, 6 h reflux), the synthesis of 2-bromo-4-fluoroanisole (8aa) achieved a 94% isolated yield, while the chloro analog 2-bromo-4-chloroanisole (8ab) achieved a 96% isolated yield [1]. This 2% yield difference reflects the subtle electronic influence of the para-fluorine versus para-chlorine substituent on the methylation step.

Organic Synthesis Halogenated Anisoles Cross-Coupling Precursors

Lipophilicity (LogP) Differentiation: 2-Bromo-4-fluoroanisole vs. 4-Fluoroanisole and 2-Bromo-4-chloroanisole

The calculated octanol-water partition coefficient (LogP) for 2-bromo-4-fluoroanisole is 2.60–2.82 [1]. This value is approximately 0.8–1.0 log units higher than that of the non-brominated analog 4-fluoroanisole (LogP = 1.83–2.26) [2] and approximately 0.5–0.7 log units lower than that of the chloro analog 2-bromo-4-chloroanisole (LogP = 3.11–3.52) [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Density and Physical Property Differentiation: 2-Bromo-4-fluoroanisole vs. 2-Bromo-4-chloroanisole

2-Bromo-4-fluoroanisole exhibits a density of 1.581 g/mL at 25 °C [1][2]. In contrast, the chloro analog 2-bromo-4-chloroanisole has a significantly higher density of 1.625 g/mL . This 0.044 g/mL difference (approximately 2.8%) is attributable to the higher atomic mass of chlorine versus fluorine.

Physical Chemistry Quality Control Material Characterization

Unique NMR Spectroscopic Property: First-Order Four Coupled Nuclei Spectrum

2-Bromo-4-fluoroanisole is one of the few molecules reported to exhibit a first-order four coupled nuclei NMR spectrum, with four magnetically non-equivalent nuclei (¹H, ¹⁹F, ¹³C, and ⁷⁹Br/⁸¹Br) having sufficiently different chemical shifts to permit first-order analysis [1]. This property is rare among simple aromatic halides and makes the compound a classic teaching example in NMR spectroscopy.

Analytical Chemistry NMR Spectroscopy Chemical Education

Optimal Procurement and Research Applications for 2-Bromo-4-fluoroanisole (CAS 452-08-4)


Regioselective Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryl Synthesis

When synthesizing fluorinated biaryl scaffolds for pharmaceutical leads, 2-bromo-4-fluoroanisole provides a reliable ortho-bromine handle for palladium-catalyzed coupling while retaining the para-fluorine for electronic tuning and metabolic stability . The 94% synthetic yield in model methylation reactions demonstrates its viability as a cost-effective intermediate [1].

Medicinal Chemistry Optimization of Lipophilicity (LogP) in Lead Compounds

The intermediate LogP value of 2.60–2.82 positions this compound as a strategic building block for drug candidates requiring a balance between membrane permeability and aqueous solubility [2]. Its lipophilicity is approximately 0.8–1.0 log units higher than non-brominated 4-fluoroanisole and 0.5–0.7 log units lower than the chloro analog 2-bromo-4-chloroanisole, offering a tunable window for property optimization [3][4].

NMR Spectroscopy Calibration and Educational Standards

Due to its rare first-order four coupled nuclei NMR spectrum, 2-bromo-4-fluoroanisole is a valuable reference standard for NMR instrument calibration and a classic teaching example for spectral analysis in academic and industrial training laboratories [5].

Synthesis of (5-Fluoro-2-methoxyphenyl)methanol and Related Intermediates

This compound is explicitly referenced as a starting material for the synthesis of (5-fluoro-2-methoxyphenyl)methanol, a key intermediate in various fine chemical and pharmaceutical syntheses [6]. The ortho-bromine/para-fluorine substitution pattern is critical for the regioselective transformations involved in these routes.

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